molecular formula C10H12N2O4 B4407106 N-(4-methoxy-3-nitrophenyl)propanamide

N-(4-methoxy-3-nitrophenyl)propanamide

Cat. No. B4407106
M. Wt: 224.21 g/mol
InChI Key: VJXKSKRNWXAKOQ-UHFFFAOYSA-N
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Patent
US05107022

Procedure details

114 parts of 2-nitro-4-propionamidoanisole, 160 parts of propanol, 3.4 parts of a 30% aqueous solution of ammonia and 2 parts of a 50% suspension of palladium on activated charcoal, moist with water, in 3 parts of water are charged to an autoclave equipped with an aerating stirrer. The autoclave is pressurised with hydrogen and, at a pressure of 25 bar and a temperature of 120° C., hydrogenation is carried out for 1 hour. 2-Methoxy-5-propionamidoaniline is obtained in quantitative yield in a purity of >97% (analysis by liquid chromatography).
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reactant
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reactant
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[Compound]
Name
aqueous solution
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reactant
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reactant
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[Compound]
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suspension
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catalyst
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Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[C:8]([NH:10][C:11](=[O:14])[CH2:12][CH3:13])[CH:7]=[CH:6][C:5]=1[O:15][CH3:16])([O-])=O.C(O)CC.N.[H][H]>[Pd].O>[CH3:16][O:15][C:5]1[CH:6]=[CH:7][C:8]([NH:10][C:11](=[O:14])[CH2:12][CH3:13])=[CH:9][C:4]=1[NH2:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)NC(CC)=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)O
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with an aerating stirrer

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=C(N)C=C(C=C1)NC(CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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